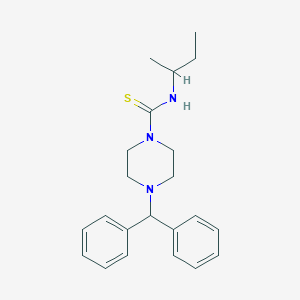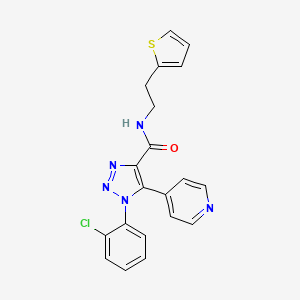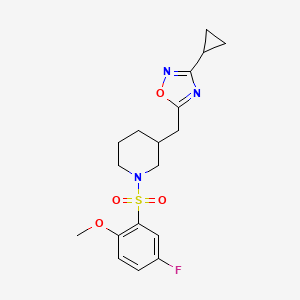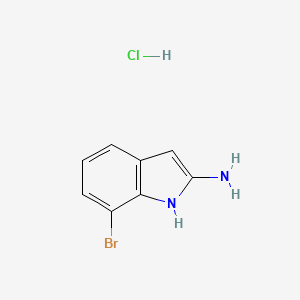![molecular formula C21H21N5O4 B2883922 N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester CAS No. 1610517-97-9](/img/structure/B2883922.png)
N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester (hereafter referred to as NNMPE) is an organic compound belonging to the class of esters. It is a colorless solid at room temperature and is soluble in organic solvents. NNMPE has many applications in the scientific research field, such as synthesis, mechanism of action studies, biochemical and physiological effects, and laboratory experiments.
Applications De Recherche Scientifique
NNMPE has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel heterocyclic compounds, such as pyrazolines, pyrazolones, and pyrazolidines. NNMPE has also been used as a catalyst in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, NNMPE has been used in the synthesis of cyclic peptides, which have potential applications in drug design.
Mécanisme D'action
The mechanism of action of NNMPE is not yet fully understood. However, it is believed to involve the formation of a stable intermediate, which is then attacked by the nucleophile. This intermediate is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of NNMPE have not been extensively studied. However, it has been suggested that NNMPE may have an effect on the metabolism of certain drugs, as well as on the expression of certain genes. Additionally, NNMPE has been found to have an inhibitory effect on the enzyme cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
NNMPE has several advantages when used in laboratory experiments. It is a stable compound, with a low melting point, and is soluble in organic solvents. Additionally, NNMPE is relatively inexpensive and easy to obtain. However, NNMPE has some limitations when used in laboratory experiments. It is a relatively slow-acting compound, and its reaction rate can be affected by the presence of other compounds. Additionally, NNMPE is a relatively weak acid, and its reactivity can be affected by the pH of the reaction mixture.
Orientations Futures
In the future, further research should be conducted on the biochemical and physiological effects of NNMPE. Additionally, research should be conducted on the mechanism of action of NNMPE and how it affects the metabolism of certain drugs. Furthermore, research should be conducted on the effects of NNMPE on the expression of genes and on the enzyme cytochrome P450. Finally, research should be conducted on the use of NNMPE in the synthesis of polymers and cyclic peptides, and on the potential applications of these compounds.
Méthodes De Synthèse
NNMPE can be synthesized via a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazol-4-yl carbonimidoyl chloride with phenylmethyl alcohol in anhydrous dichloromethane. This reaction yields N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-phenylmethyl alcohol. The second step involves the reaction of this alcohol with phenylmethyl bromide in anhydrous dichloromethane. This yields NNMPE as a colorless solid.
Propriétés
IUPAC Name |
benzyl N-[N'-(1-methylpyrazol-4-yl)-N-phenylmethoxycarbonylcarbamimidoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-26-13-18(12-22-26)23-19(24-20(27)29-14-16-8-4-2-5-9-16)25-21(28)30-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H2,23,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVQGMRGFIBHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

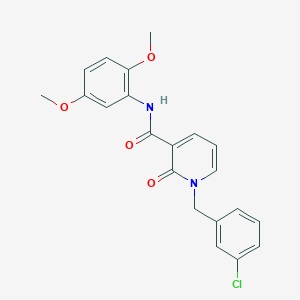
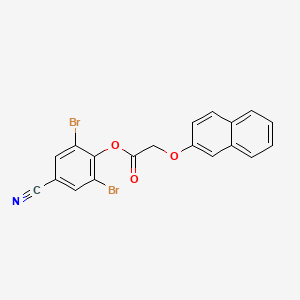
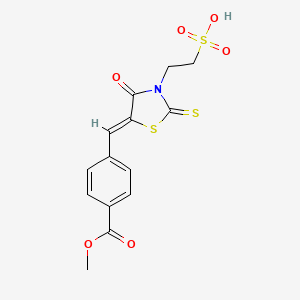
![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2883847.png)
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)
![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)

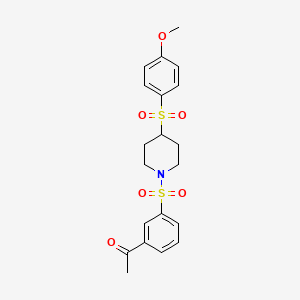
![7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
